7-Chloro-8-methoxyquinoxalin-2-ol

Description

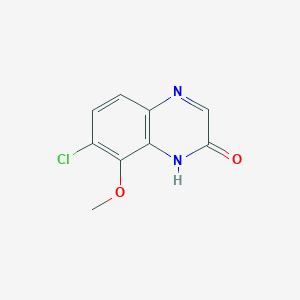

7-Chloro-8-methoxyquinoxalin-2-ol (CAS: 347162-21-4) is a heterocyclic compound belonging to the quinoxaline family, characterized by a chloro substituent at position 7, a methoxy group at position 8, and a hydroxyl group at position 2 (Figure 1). Its molecular weight is 210.62 g/mol, and it is commercially available in purities ≥95% . The compound’s synthesis often involves multi-step reactions, such as halogenation and methoxylation of quinoxaline precursors, as exemplified in protocols for related brominated and hydroxylated quinoxalines .

Properties

IUPAC Name |

7-chloro-8-methoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDMQPUOPQQZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1NC(=O)C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445038 | |

| Record name | 7-chloro-8-methoxy-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347162-21-4 | |

| Record name | 7-chloro-8-methoxy-2-quinoxalinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methoxyquinoxalin-2-ol typically involves the reaction of 7-chloroquinoxaline with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more reduced forms of quinoxaline.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can produce various substituted quinoxalines .

Scientific Research Applications

7-Chloro-8-methoxyquinoxalin-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse biological and industrial applications, heavily influenced by their substituents. Below is a comparative analysis of 7-chloro-8-methoxyquinoxalin-2-ol with analogous compounds:

Table 1: Key Structural and Functional Differences

Impact of Substituents on Reactivity and Solubility

- Halogen vs. Alkyl Groups: The chloro substituent in this compound enhances electrophilic reactivity compared to the methyl group in 7-fluoro-8-methylquinoxalin-2(1H)-one, facilitating nucleophilic substitution reactions . However, the methyl group improves lipid solubility, which is critical for membrane penetration in biological systems.

- Hydroxyl vs. Carboxylic Acid Groups: The hydroxyl group at C2 in the target compound offers hydrogen-bonding capability, enhancing corrosion inhibition efficiency when adsorbed onto metal surfaces . In contrast, the carboxylic acid group in 7-chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid enables salt formation, improving bioavailability in drug formulations .

- Methoxy vs.

Biological Activity

7-Chloro-8-methoxyquinoxalin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_10H_8ClN_3O, with a molecular weight of approximately 210.62 g/mol. The compound features a quinoxaline core, which is known for its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered biochemical pathways in cancer cells.

- Receptor Modulation : It acts on certain receptors, potentially influencing signaling cascades involved in cell proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoxaline structure can enhance or diminish biological activity. For example:

- Chlorine and Methoxy Substituents : The presence of chlorine at the 7-position and methoxy at the 8-position is crucial for maintaining the compound's efficacy against cancer cells.

Case Studies and Research Findings

Several studies highlight the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A recent study evaluated the compound's effects on MCF-7 cells, revealing its ability to induce apoptosis through reactive oxygen species (ROS) production and mitochondrial dysfunction .

- Hepatocellular Carcinoma Research : Another investigation focused on HepG-2 cells, demonstrating that treatment with this compound led to significant cell cycle arrest and increased levels of pro-apoptotic markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.